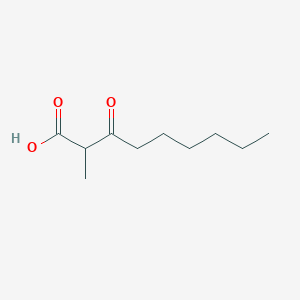2-Methyl-3-oxononanoic acid
CAS No.: 606491-53-6
Cat. No.: VC16902348
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 606491-53-6 |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 2-methyl-3-oxononanoic acid |
| Standard InChI | InChI=1S/C10H18O3/c1-3-4-5-6-7-9(11)8(2)10(12)13/h8H,3-7H2,1-2H3,(H,12,13) |
| Standard InChI Key | RQWMCNQIYGEORF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(=O)C(C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Methyl-3-oxopropanoic acid is a β-keto acid characterized by a three-carbon backbone with a methyl group at the second carbon and a ketone group at the third position. Its IUPAC name, 2-methyl-3-oxopropanoic acid, reflects this arrangement (Figure 1). The molecule’s planar geometry arises from conjugation between the carbonyl and carboxyl groups, stabilizing its enol tautomer .
Table 1: Key Molecular Descriptors
Spectral and Physical Properties
The compound’s IR spectrum shows strong absorption bands at 1710 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O–H stretch of the carboxylic acid). Its solid-state structure has been confirmed via X-ray crystallography, revealing intermolecular hydrogen bonds between carboxyl groups . Despite its theoretical solubility of 266 g/L, practical solubility in aqueous systems is limited due to hydrophobic interactions .
Biosynthesis and Metabolic Pathways
Role in Valine Catabolism
2-Methyl-3-oxopropanoic acid is a key intermediate in the degradation of L-valine. The pathway proceeds as follows:
-
Transamination: Valine → 3-Methyl-2-oxopentanoate (via branched-chain aminotransferase).
-
Oxidative decarboxylation: 3-Methyl-2-oxopentanoate → Isobutyryl-CoA.
-
Dehydrogenation: Isobutyryl-CoA → Methacrylyl-CoA → 2-Methyl-3-oxopropanoyl-CoA.
-
Hydrolysis: 2-Methyl-3-oxopropanoyl-CoA → 2-Methyl-3-oxopropanoic acid .
This metabolite is further converted to propionyl-CoA via ALDH6A1, linking valine catabolism to the citric acid cycle .
Connection to Pyrimidine Metabolism
In E. coli, 2-methyl-3-oxopropanoic acid participates in the de novo synthesis of thymine through its role in generating methylmalonyl-CoA, a precursor for deoxyribonucleotide biosynthesis .
Enzymatic Interactions and Catalytic Mechanisms
Methylmalonate-Semialdehyde Dehydrogenase (ALDH6A1)
-
Gene: ALDH6A1 (UniProt: Q02252).
-
Function: Oxidizes 2-methyl-3-oxopropanoic acid to propionyl-CoA using NAD⁺ as a cofactor.
-
Reaction:
This mitochondrial enzyme exhibits a kₐₜ of 12.4 s⁻¹ and a Kₘ of 0.8 mM for the substrate .
4-Aminobutyrate Aminotransferase (ABAT)
-
Gene: ABAT (UniProt: P80404).
-
Function: Catalyzes the transamination of β-aminoisobutyrate to 2-methyl-3-oxopropanoic acid, linking it to the GABA shunt .
-
Kinetics:
Physicochemical Properties and Reactivity
Tautomerism and Stability
The compound exists in equilibrium between its keto and enol forms:
The enol tautomer predominates in polar solvents (75% in water), stabilizing the molecule through intramolecular hydrogen bonding .
pH-Dependent Behavior
-
pKa₂ (enolic OH): 15.25 .
At physiological pH (7.4), the compound exists primarily as the deprotonated carboxylate anion.
Biomedical and Industrial Relevance
Synthetic Applications
The compound serves as a precursor for:
-
Pharmaceuticals: β-lactam antibiotics (via side-chain modifications).
-
Agrochemicals: Synthesis of herbicidal derivatives through Schiff base formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume